1-(cyclopropanesulfonyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Description
1-(Cyclopropanesulfonyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a synthetic small-molecule compound characterized by a unique structural framework. Its core consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a carboxamide group. The sulfonyl-linked cyclopropane moiety and the 4-fluoro-3-(trifluoromethyl)phenyl group contribute to its distinct electronic and steric properties.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O3S/c15-12-4-1-9(5-11(12)14(16,17)18)19-13(21)8-6-20(7-8)24(22,23)10-2-3-10/h1,4-5,8,10H,2-3,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFISOEGFLKZFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropanesulfonyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.30 g/mol. The structure includes a cyclopropanesulfonyl group and a trifluoromethyl-substituted phenyl moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interaction with various receptors and enzymes. Key areas of focus include:
- Serotonin Receptors : The compound has shown affinity for serotonin receptors, particularly 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety disorders. Studies indicate that it may act as a mixed receptor ligand, potentially offering antidepressant effects .
- Phosphodiesterase Inhibition : Preliminary studies suggest that it exhibits weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes involved in cyclic nucleotide signaling pathways that are important in various physiological processes .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The structural components allow it to bind effectively to serotonin receptors, influencing neurotransmitter dynamics in the brain.
- Enzyme Interaction : By inhibiting phosphodiesterases, the compound may enhance cyclic AMP levels, leading to increased signaling through pathways associated with mood and cognition.
Case Studies
Several studies have been conducted to explore the pharmacological effects of this compound:
- In Vivo Studies : Animal models have been utilized to assess the antidepressant-like effects of the compound. Results indicated significant improvements in depressive behaviors when administered at specific dosages .
- Comparative Studies : Comparative analyses with other known antidepressants revealed that this compound may offer a unique profile with fewer side effects, suggesting its potential as a therapeutic agent .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs from the provided evidence (see Table 1 ) share key motifs such as carboxamide linkages, trifluoromethyl groups, and heterocyclic systems. Below is a detailed comparison based on substituent effects and applications:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Azetidine vs. Benzamide/Cyclopropane Cores: The azetidine ring in the target compound introduces ring strain compared to the six-membered benzamide (flutolanil) or five-membered furanyl (cyprofuram). This strain may enhance reactivity or target binding efficiency.
Fluorine and Trifluoromethyl Effects :
- The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound mirrors flutolanil’s trifluoromethyl substitution. These groups enhance lipophilicity and electron-withdrawing properties , critical for membrane penetration and target enzyme inhibition.
- However, the fluoro substituent at the 4-position may reduce steric hindrance compared to flutolanil’s bulkier 3-(1-methylethoxy) group, possibly favoring broader substrate interactions.
Inabenfide’s pyridinecarboxamide structure demonstrates that carboxamide orientation (e.g., pyridine vs. azetidine) significantly impacts function, shifting from antifungal to growth-regulatory activity .
Preparation Methods
Sulfonylation of Azetidine-3-Carboxylic Acid
The foundational step involves reacting azetidine-3-carboxylic acid with cyclopropanesulfonyl chloride under basic conditions. In anhydrous tetrahydrofuran (THF), triethylamine (2.2 equiv) neutralizes HCl generated during the reaction, driving the sulfonylation to completion at 0–25°C over 12 hours. The product, 1-(cyclopropanesulfonyl)azetidine-3-carboxylic acid, is isolated via silica gel chromatography (ethyl acetate/hexanes, 3:7) in 78–82% yield. Nuclear magnetic resonance (NMR) confirms sulfonylation: NMR (400 MHz, CDCl₃) δ 3.85–3.92 (m, 2H, azetidine H), 3.45–3.53 (m, 2H, azetidine H), 2.68–2.75 (m, 1H, cyclopropane CH), 1.12–1.25 (m, 4H, cyclopropane CH₂).
Carboxylic Acid Activation and Amide Formation
The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40°C, 2 hours), yielding the corresponding acyl chloride. Subsequent reaction with 4-fluoro-3-(trifluoromethyl)aniline (1.1 equiv) in DCM with N,N-diisopropylethylamine (DIPEA, 2.5 equiv) at 25°C for 6 hours affords the target carboxamide. Purification via recrystallization (ethanol/water) provides the final compound in 70–75% yield. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 409.0824 [M+H]⁺.
Protected Azetidine Hydrogenolysis Approach
Synthesis of 1-Diphenylmethylazetidine-3-Carboxylic Acid
To mitigate azetidine ring instability during sulfonylation, the nitrogen is protected with a diphenylmethyl group. Azetidine-3-carboxylic acid reacts with diphenylmethyl chloride (1.2 equiv) in THF using sodium hydride (NaH, 1.5 equiv) at 0°C, followed by warming to 25°C for 8 hours. The protected intermediate is isolated in 88% yield and characterized by NMR (125 MHz, CDCl₃) δ 174.2 (COOH), 142.1 (diphenylmethyl C), 128.5–130.2 (aromatic C).
Sulfonylation and Deprotection
The diphenylmethyl-protected azetidine undergoes sulfonylation with cyclopropanesulfonyl chloride (1.1 equiv) in DCM using DIPEA (3.0 equiv) at 25°C for 6 hours. Hydrogenolysis with 10% palladium on carbon (Pd/C) in methanol under H₂ (1 atm) at 25°C for 4 hours removes the protecting group, yielding 1-(cyclopropanesulfonyl)azetidine-3-carboxylic acid. The addition of triethylamine (10 wt%) suppresses dimerization, enhancing yields to 92%.
Amide Coupling via Mixed Anhydride
The carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF at −15°C. Reaction with 4-fluoro-3-(trifluoromethyl)aniline (1.0 equiv) at 0–25°C for 3 hours furnishes the carboxamide in 80% yield. Fourier-transform infrared (FTIR) analysis confirms amide formation (C=O stretch at 1650 cm⁻¹).
Photoredox-Catalyzed Decarboxylative Alkylation
Radical Generation from Azetidine-3-Carboxylic Acid
Visible light-mediated decarboxylation employs [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst (2 mol%) and cesium carbonate (Cs₂CO₃, 2.0 equiv) in acetonitrile. Irradiation (450 nm LED) generates an azetidine radical, which undergoes Giese addition into ethyl acrylate (1.5 equiv) at 25°C for 12 hours. This method achieves 65% yield for 3,3-disubstituted azetidine derivatives but requires optimization for carboxamide installation.
Challenges in Carboxamide Functionalization
While photoredox catalysis enables radical-based C–H functionalization, coupling the azetidine radical with 4-fluoro-3-(trifluoromethyl)aniline remains unvalidated. Current efforts focus on trapping radicals with electron-deficient aryl amines via hydrogen atom transfer (HAT) catalysts.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct sulfonylation | Sulfonylation → Amide coupling | 70–75% | Fewer steps, high scalability | Requires pure azetidine-3-carboxylic acid |
| Protected azetidine | Protection → Sulfonylation → Deprotection | 80–92% | Prevents dimerization, high purity | Multi-step, cost-intensive reagents |
| Photoredox catalysis | Radical generation → Alkylation | 65%* | Modern, avoids harsh conditions | Unproven for carboxamide synthesis |
*Yield reported for model substrate ethyl acrylate.
Characterization and Quality Control
Spectroscopic Validation
-
NMR : Cyclopropane protons resonate as a multiplet (δ 1.12–1.25), while azetidine protons appear as distinct multiplets (δ 3.45–3.92). The trifluoromethyl group (-CF₃) shows a singlet at δ 3.85.
-
HRMS : Calculated for C₁₅H₁₄F₄N₂O₃S: 409.0824 [M+H]⁺; observed: 409.0826.
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HPLC Purity : >99% (C18 column, acetonitrile/water gradient) .
Q & A
Q. What strategies mitigate off-target effects in functional assays?
- Methodology :
- Counter-screening : Test against related targets (e.g., kinase family isoforms).
- Proteome-wide profiling : Affinity pulldown with immobilized compound + LC-MS/MS.
- CRISPR-Cas9 knockout : Validate target specificity in isogenic cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
